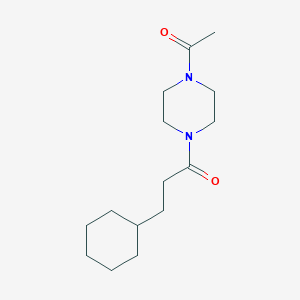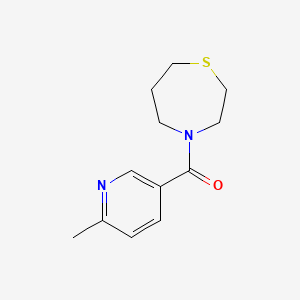
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone, also known as MPTM, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPTM belongs to the class of thiazepane-based compounds, which are known for their diverse biological activities.
作用机制
The exact mechanism of action of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood. However, it has been reported to act as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that play a key role in inflammation and pain. (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has also been reported to modulate the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been reported to reduce anxiety-like behavior in animal models of anxiety. (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been shown to modulate the levels of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and anxiety.
实验室实验的优点和局限性
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and yield. Additionally, (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for further research. However, there are also some limitations to the use of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone in lab experiments. For example, the exact mechanism of action of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone is not fully understood, which makes it difficult to design experiments that target specific pathways.
未来方向
There are several future directions for the research on (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone. One potential direction is to further investigate the mechanism of action of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone, particularly its effects on neurotransmitters that are involved in the regulation of mood and anxiety. Another potential direction is to investigate the potential use of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone as a drug for the treatment of neuropathic pain and epilepsy. Additionally, further studies are needed to investigate the safety and efficacy of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone in human subjects.
合成方法
The synthesis of (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with 1,4-thiazepane-4-carboxylic acid, followed by reduction with sodium borohydride. The resulting compound is then treated with acetic anhydride to obtain (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone. This method has been reported to yield (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone with high purity and yield.
科学研究应用
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has also been investigated for its potential use as an antidepressant and anxiolytic agent. Additionally, (6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone has been studied for its potential as a drug for the treatment of neuropathic pain and epilepsy.
属性
IUPAC Name |
(6-methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-10-3-4-11(9-13-10)12(15)14-5-2-7-16-8-6-14/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIGKQGJAMWPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methylpyridin-3-yl)-(1,4-thiazepan-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

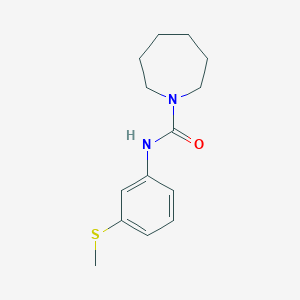
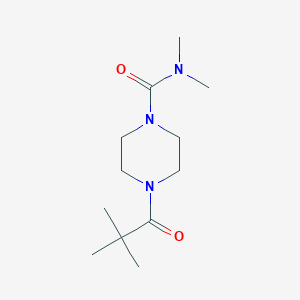
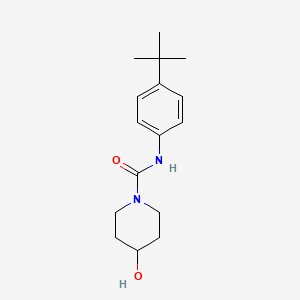
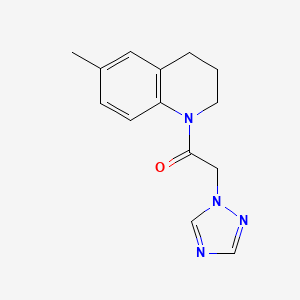
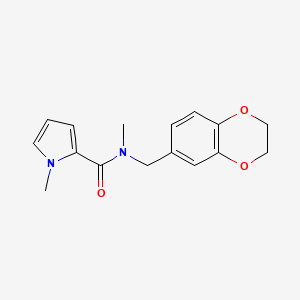
![N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]oxolane-2-carboxamide](/img/structure/B7512141.png)
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)

![N-[3-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512161.png)
![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)
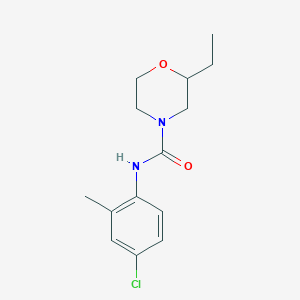
![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)
